REACTION_CXSMILES
|
[CH:1]1[CH2:12][CH2:11][CH:10]=[CH:9][CH2:8][CH2:7][CH:6]=[CH:5][CH2:4][CH2:3][CH:2]=1.C(O)(=O)CCCCCCCCCCCCCCCCC.[OH-].[K+]>O>[CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH:1][CH:2]=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
1,5,9-cyclododecatriene
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
1,5,9-cyclododecatriene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCCC=CCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 600 mL beaker was charged with 150 g
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated to 75°-80° C.
|
Type
|
ADDITION
|
Details
|
was intensively mixed at this temperature
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH to 10.5-11.0
|
Type
|
CUSTOM
|
Details
|
some separation overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
gentle mixing again
|
Type
|
CUSTOM
|
Details
|
gave a uniform emulsion)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |